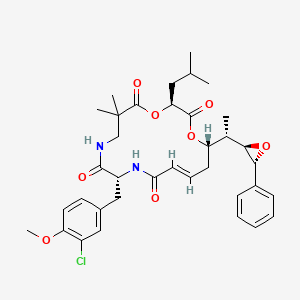

Cryptophycin 52

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H45ClN2O8 |

|---|---|

Molecular Weight |

669.2 g/mol |

IUPAC Name |

(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |

InChI |

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1 |

InChI Key |

LSXOBYNBRKOTIQ-RQUBOUMQSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |

Synonyms |

cryptophycin 52 cryptophycin-52 LY 355703 LY-355703 LY355703 |

Origin of Product |

United States |

Foundational & Exploratory

Cryptophycin 52 discovery and isolation from cyanobacteria

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Cryptophycin 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cryptophycins are a class of potent cytotoxic depsipeptides first isolated from cyanobacteria of the genus Nostoc.[1][2][3] These 16-membered macrolides have garnered significant interest in oncology due to their profound antimitotic activity, which is orders of magnitude greater than that of established clinical agents like paclitaxel and vinblastine.[4][5] The parent compound, Cryptophycin 1, was originally identified during screening programs for antifungal agents but was soon recognized for its exceptional anticancer potential.[6][7]

This compound (LY355703) is a synthetic analogue of the naturally occurring Cryptophycin 1, developed to improve metabolic stability and optimize its pharmacological profile for clinical evaluation.[4][8] It differs from Cryptophycin 1 by an additional methyl group in its structure.[4] Like its natural precursor, this compound exerts its effect by interacting with tubulin, profoundly disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9][10] Its potency extends to multidrug-resistant (MDR) cancer cell lines, a significant advantage over other tubulin-targeting agents that are often substrates for efflux pumps like P-glycoprotein.[4][11]

This technical guide provides a comprehensive overview of the discovery and isolation of the parent cryptophycins from their natural cyanobacterial source, the development of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Section 1: Discovery and Isolation from Nostoc sp.

The initial discovery of cryptophycins was made from strains of the terrestrial cyanobacterium (blue-green algae) Nostoc sp., specifically strains ATCC 53789 and GSV 224.[12][13][14] These organisms are prolific producers of a diverse array of cryptophycin derivatives, with over 25 naturally occurring analogues identified.[13][15] The isolation process involves a multi-step workflow designed to separate these complex lipidsoluble metabolites from the cyanobacterial biomass.

Section 2: Mechanism of Action

This compound is one of the most potent suppressors of microtubule dynamics discovered.[1][4] Its mechanism of action involves high-affinity binding to tubulin, specifically at the vinca domain, which kinetically stabilizes microtubule ends.[1][9]

-

Tubulin Binding: this compound binds to the ends of microtubules, inhibiting both their growth and shortening phases.[1][4]

-

Disruption of Dynamics: At low picomolar concentrations (e.g., 3–30 pM), it effectively suppresses microtubule dynamics without significantly altering the overall microtubule mass in the mitotic spindle.[1] This subtle disruption is sufficient to trigger the mitotic checkpoint.

-

Mitotic Arrest: The inability of the microtubules to function correctly prevents the proper alignment of chromosomes at the metaphase plate, leading to an arrest of the cell cycle in the G2/M phase.[4][9][16]

-

Induction of Apoptosis: Prolonged mitotic arrest activates downstream apoptotic pathways. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of the caspase cascade, ultimately leading to programmed cell death.[9][17]

References

- 1. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. scilit.com [scilit.com]

- 11. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production of Cryptophycin from Blue-Green Algae — Journal of Young Investigators [jyi.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potent Anti-mitotic Mechanism of Cryptophycin 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin 52, a synthetic analog of the natural cyanobacterial depsipeptide cryptophycin 1, stands as one of the most potent inhibitors of microtubule dynamics discovered to date.[1][2] Its profound cytotoxic and anti-proliferative activities, with IC50 values in the low picomolar range against a broad spectrum of cancer cell lines, have positioned it as a significant compound in anti-cancer research. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on microtubules. It details the compound's high-affinity binding to tubulin, its profound effects on microtubule dynamic instability, and the subsequent cellular consequences, including mitotic arrest and apoptosis. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying its activity, and provides visual representations of its mechanism and relevant experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: High-Affinity Binding and Kinetic Stabilization of Microtubules

This compound exerts its potent anti-mitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Unlike some microtubule-targeting agents that cause wholesale depolymerization or stabilization of the microtubule polymer mass at cytotoxic concentrations, this compound's primary mechanism at low, clinically relevant concentrations is the kinetic stabilization of microtubule dynamics.[1][2]

Binding to the Tubulin Heterodimer

This compound binds to a single high-affinity site on the β-tubulin subunit, at the interdimer interface, in a region that partially overlaps with the maytansine binding site and is near the vinca alkaloid domain.[3][4][5] This binding is rapid, not significantly temperature-dependent, and poorly reversible, suggesting a very stable interaction.[6][7] While the binding is exceptionally tight, it is considered non-covalent.[6][7] The interaction induces a conformational change in the tubulin dimer, which is believed to be crucial for its mechanism of action.[6][7] This conformational shift leads to curvature in the tubulin dimer, making it incompatible with the straight lattice structure of a normal microtubule.[3][4]

Suppression of Microtubule Dynamics

The binding of this compound to tubulin dimers and subsequently to the ends of microtubules has a profound impact on their dynamic instability – the process of alternating phases of growth (polymerization) and shortening (depolymerization) that is critical for proper mitotic spindle function. This compound is an exceptionally potent suppressor of these dynamics.[1][2] It significantly reduces the rate and extent of both microtubule shortening and growth.[1][2] Remarkably, only a few molecules of this compound bound to the end of a microtubule are sufficient to exert this powerful stabilizing effect, effectively forming a "stabilizing cap".[1][2] This kinetic stabilization, rather than a significant change in the overall microtubule polymer mass, is the key to its anti-proliferative activity at low concentrations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potent activity of this compound.

Table 1: Binding Affinity of this compound to Tubulin

| Parameter | Value | Cell/System | Reference |

| Kd (Dissociation Constant) | 47 nM | In vitro (microtubule ends) | [1][2] |

| Ka (Association Constant) | (3.6 ± 1) x 106 L/mol | In vitro (tubulin) | [6][7] |

Table 2: In Vitro and Cellular Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Cell Proliferation) | 11 pM | HeLa Cells | [1][2] |

| IC50 (Microtubule Dynamicity) | 20 nM | In vitro | [1][2] |

| IC50 (Cytotoxicity) | Low picomolar range | Various human tumor cell lines | [8] |

Cellular Consequences of Microtubule Disruption

The suppression of microtubule dynamics by this compound has catastrophic consequences for dividing cells, primarily leading to mitotic arrest and subsequent apoptosis.

Mitotic Arrest

Properly functioning mitotic spindles, composed of dynamic microtubules, are essential for the accurate segregation of chromosomes during mitosis. By "freezing" microtubule dynamics, this compound prevents the mitotic spindle from carrying out its functions. This leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[9][10] At low concentrations, this arrest occurs without a significant change in the overall microtubule mass of the spindle.[1] However, at higher concentrations (≥10 times the IC50), this compound can lead to the depolymerization of spindle microtubules.[1][11]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis.[5][12] The apoptotic signaling cascade initiated by this compound is complex and can be cell-type specific, often involving multiple pathways.[5] A key event is the sustained phosphorylation of c-Jun N-terminal kinase (JNK), which strongly correlates with the induction of apoptosis.[5] The process is also modulated by the Bcl-2 family of proteins and can proceed through both caspase-dependent and -independent mechanisms.[5]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade of this compound-induced apoptosis.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the rate and extent of microtubule polymerization by monitoring the increase in turbidity of a tubulin solution.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution in DMSO

-

96-well clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 3-4 mg/mL.[13][14] Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.[13][15] Keep the tubulin solution on ice.

-

Preparation of this compound Dilutions: Prepare a series of 10x concentrated dilutions of this compound in General Tubulin Buffer from the DMSO stock. Include a vehicle control (DMSO in buffer).

-

Assay Setup: Pre-warm the 96-well plate to 37°C.[13] Add 10 µL of each 10x this compound dilution or vehicle control to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.[13][14] Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes in kinetic mode.[16][17]

-

Data Analysis: Subtract the initial absorbance reading (time 0) from all subsequent readings to correct for background.[16] Plot the change in absorbance versus time. The rate of polymerization can be determined from the slope of the linear phase, and the extent of polymerization from the plateau of the curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[16]

Microtubule Binding Assay (Co-sedimentation)

This assay determines the binding of a compound to microtubules by separating microtubule-bound compound from free compound via ultracentrifugation.

Materials:

-

Purified tubulin

-

General Tubulin Buffer (as above)

-

GTP solution (100 mM)

-

Taxol

-

Cushion Buffer (e.g., General Tubulin Buffer with 60% glycerol)

-

This compound

-

Ultracentrifuge with a fixed-angle rotor

-

SDS-PAGE equipment

Procedure:

-

Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in General Tubulin Buffer with 1 mM GTP and 1 mM Taxol by incubating at 37°C for 30 minutes.[18]

-

Binding Reaction: In separate tubes, mix the pre-formed, taxol-stabilized microtubules with varying concentrations of this compound. Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Separation: Carefully layer each reaction mixture over a cushion buffer in an ultracentrifuge tube.[18] Centrifuge at a high speed (e.g., 100,000 x g) for 30-60 minutes at 37°C to pellet the microtubules and any bound this compound.[18]

-

Sample Collection: Carefully collect the supernatant, which contains the unbound this compound. Resuspend the pellet (containing microtubules and bound this compound) in an equal volume of buffer.

-

Analysis: Analyze the amount of this compound in the supernatant and pellet fractions. This can be done using various methods, such as HPLC if a standard curve is available, or by using radiolabeled this compound and scintillation counting. The dissociation constant (Kd) can be determined by analyzing the amount of bound versus free compound at different concentrations.

Mitotic Arrest Assay (Flow Cytometry)

This assay quantifies the percentage of cells in the G2/M phase of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

-

Fixation: Resuspend the cell pellets in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. An increase in the G2/M population in this compound-treated cells compared to the control indicates mitotic arrest.

Conclusion

This compound is a remarkably potent anti-mitotic agent that disrupts a fundamental cellular process with high efficacy. Its mechanism, centered on the kinetic stabilization of microtubules through high-affinity binding to tubulin, leads to mitotic arrest and apoptosis at picomolar concentrations. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued investigation and for the development of next-generation microtubule-targeting cancer therapeutics. This guide serves as a comprehensive resource to facilitate further research into this important class of compounds.

References

- 1. pnas.org [pnas.org]

- 2. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Antiproliferative mechanism of action of cryptophycin-52: Kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. abscience.com.tw [abscience.com.tw]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]

Cryptophycin 52: A Deep Dive into Structure-Activity Relationships for Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Cryptophycin 52, a synthetic analog of the naturally occurring cryptophycin 1, stands as a testament to the potent anti-cancer activity harbored within cyanobacterial metabolites. This technical guide delves into the critical structure-activity relationships (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel microtubule-targeting agents. By systematically exploring modifications across its four structural units, this document provides a detailed overview of the chemical features essential for its remarkable cytotoxicity.

Introduction: The Promise and Challenge of this compound

Cryptophycins are a class of 16-membered macrocyclic depsipeptides that exert their potent cytotoxic effects by interacting with tubulin, the fundamental building block of microtubules.[1] This interaction disrupts microtubule dynamics, leading to a cascade of events including cell cycle arrest at the G2/M phase and ultimately, apoptosis (programmed cell death).[2][3] this compound (also known as LY355703) emerged from extensive synthetic efforts as a clinical candidate, demonstrating significantly greater potency—often 40 to 400 times higher—than established antimicrotubule agents like paclitaxel and vinca alkaloids.[2][4] A key advantage of this compound is its relative insensitivity to multidrug resistance (MDR) mechanisms, a common hurdle in cancer chemotherapy.[4]

Despite its promise, the clinical development of this compound was halted due to a narrow therapeutic window and unacceptable neurotoxicity at efficacious doses.[5] This underscores the critical need for a deeper understanding of its SAR to guide the design of next-generation analogs with an improved therapeutic index. This guide synthesizes the available quantitative data to illuminate the path forward for cryptophycin-based drug discovery.

Core Structure and Mechanism of Action

The macrocyclic structure of this compound is comprised of four distinct building blocks, designated as units A, B, C, and D.

-

Unit A: An α,β-epoxy-γ-phenyl-fatty acid derivative.

-

Unit B: A 3-chloro-O-methyl-D-tyrosine residue.

-

Unit C: A β-alanine derivative.

-

Unit D: A leucic acid (2-hydroxy-4-methylpentanoic acid) derivative.

The primary mechanism of action involves the binding of cryptophycins to the vinca domain of β-tubulin.[5] This interaction destabilizes microtubules, leading to their depolymerization and the formation of abnormal mitotic spindles.[3] The disruption of the microtubule network triggers a mitotic checkpoint, arresting the cell cycle and initiating the apoptotic cascade.[1][3]

dot

Caption: Figure 1: Mechanism of Action of this compound.

Structure-Activity Relationship Studies

The modular nature of the cryptophycin scaffold has facilitated extensive SAR studies through chemical synthesis. The following sections summarize the key findings for modifications at each unit, with quantitative data presented in the accompanying tables.

Unit A Modifications

The epoxide-containing phenyl moiety of Unit A is crucial for potent cytotoxicity. Modifications in this region have been explored to enhance potency and improve aqueous solubility.

| Modification of Unit A | Test System | IC50 (pM) | Reference |

| This compound (Parent) | CEM Leukemia | ~10-20 | [2][6] |

| p-Hydroxymethyl | CEM Leukemia | 5-10 fold more potent than parent | [6] |

| p-Aminomethyl | CEM Leukemia | More potent in vivo | [6] |

| p-Carboxymethyl | CEM Leukemia | Similar to parent | [6] |

| Phenyl ring replaced with Thiophene | Not specified | Decreased activity | [6] |

| Phenyl ring replaced with Methyl | Not specified | Decreased activity | [6] |

Key Findings:

-

The epoxide functionality is critical for high potency.

-

Substitution at the para-position of the phenyl ring is generally well-tolerated and can be used to introduce functionalities to improve solubility or for conjugation, with some substitutions even increasing potency.[2][6]

-

Analogs with ionizable groups like amines and carboxylic acids were synthesized to improve solubility; however, some of these modifications led to increased susceptibility to P-glycoprotein-mediated drug efflux, reducing their effectiveness in MDR cell lines.[2]

Unit B Modifications

Unit B, the chlorinated and O-methylated tyrosine derivative, plays a significant role in anchoring the molecule to its binding site on tubulin.

| Modification of Unit B | Test System | IC50 (nM) | Reference |

| This compound (Parent) | KB-3-1 | 0.022 | [5] |

| O-methyl replaced with O-(hydroxyethyl) | KB-3-1 | Subnanomolar | [5] |

| O-methyl replaced with O-(allyloxyethyl) | KB-3-1 | Subnanomolar | [5] |

| O-methyl replaced with O-(((azidoethoxy)ethoxy)ethoxyethyl) | KB-3-1 | Complete loss of activity | [5] |

| m-chloro-p-(methylamino) | KB-3-1 | 0.313 | [7] |

| p-(dimethylamino) | KB-3-1 | 6.36 | [7] |

Key Findings:

-

The chloro and O-methyl groups are important for high in vivo activity.[6]

-

Replacement of the O-methyl group with short hydrophilic chains is tolerated, maintaining subnanomolar cytotoxicity.[5]

-

Longer hydrophilic chains, such as a triethylene glycol spacer, lead to a dramatic loss of activity, suggesting steric hindrance in the binding pocket.[5]

-

Modifications at the para-position of the tyrosine ring, particularly the introduction of amino groups, can be a viable strategy for creating conjugatable analogs, although the degree of N-alkylation significantly impacts potency.[7]

Unit C Modifications

Unit C, the β-alanine fragment, has been shown to be sensitive to modification, with changes often leading to a reduction in activity.

| Modification of Unit C | Test System | IC50 | Reference |

| This compound (Parent) | - | Highly Potent | - |

| gem-dimethyl substitution at C6 | - | Increased in vivo stability | [8] |

| Additional methyl group (vs. Cryptophycin 1) | - | Contributes to potency | [2] |

Key Findings:

-

The gem-dimethyl substitution at C6 in this compound, compared to a single methyl group in Cryptophycin 1, enhances in vivo stability by protecting the adjacent ester linkage from hydrolysis.[8]

-

This region is generally considered less amenable to significant modification without a substantial loss of potency.

Unit D Modifications

The leucic acid side chain of Unit D is directed away from the tubulin binding pocket, making it the most promising site for modification to attach linkers for drug conjugates without significantly compromising cytotoxicity.

| Modification of Unit D | Test System | IC50 | Reference |

| This compound (Parent) | - | Highly Potent | - |

| Various modifications for conjugation | - | Generally well-tolerated | [9] |

Key Findings:

-

Structural studies have confirmed that the side chain of Unit D is solvent-exposed and not directly involved in tubulin binding.[9]

-

This makes Unit D the ideal location for introducing functional groups for the development of antibody-drug conjugates (ADCs) and other targeted delivery systems.[9]

Experimental Protocols

Cytotoxicity Assays

The antiproliferative and cytotoxic effects of cryptophycin analogs are typically evaluated using in vitro assays with various cancer cell lines.

a) AlamarBlue® (Resazurin) Reduction Assay (for antiproliferative effects): [10]

-

Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., this compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Assay: Add AlamarBlue® reagent to each well and incubate for a further 2-4 hours.

-

Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of viable cells against the log of the compound concentration.

b) Calcein AM/Ethidium Homodimer Assay (for cytotoxicity): [10]

-

Follow steps 1-3 from the AlamarBlue® assay.

-

Staining: Add a solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to each well.

-

Incubation: Incubate for 30-45 minutes at room temperature, protected from light.

-

Measurement: Measure the fluorescence of both dyes using a microplate reader (Calcein AM: Ex/Em ~485/530 nm; Ethidium Homodimer-1: Ex/Em ~530/645 nm).

-

Data Analysis: Determine the percentage of live and dead cells to calculate the cytotoxic concentration 50 (CC50).

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin.[8]

-

Reagents: Purified tubulin (e.g., from bovine brain), GTP solution, and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations to the wells.

-

Initiation: Add a cold solution of tubulin and GTP to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the compound on the rate and extent of polymerization can be quantified. For destabilizing agents like cryptophycins, a decrease in the rate and extent of polymerization is expected.

dot

Caption: Figure 2: General Experimental Workflow for SAR Studies.

Apoptotic Signaling Pathway

The mitotic arrest induced by this compound triggers a complex signaling cascade that culminates in apoptosis. Key events include the activation of caspase proteases and the involvement of the Bcl-2 family of proteins.

dot

Caption: Figure 3: Cryptophycin-Induced Apoptotic Pathway.

Studies have shown that this compound-induced apoptosis involves the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7] In some cell lines, there is a p53-dependent upregulation of the pro-apoptotic protein Bax.[7] A sustained increase in the phosphorylation of c-Jun NH(2)-terminal kinase (JNK) also strongly correlates with the induction of apoptosis.[7] These events lead to the release of cytochrome c from the mitochondria, which activates the caspase cascade, including the executioner caspases-3 and -7, resulting in the cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, cell death.[3][7]

Conclusion and Future Directions

The potent cytotoxicity of this compound, coupled with its ability to circumvent some common drug resistance mechanisms, continues to make it an attractive scaffold for the development of new anticancer agents. The extensive SAR studies summarized here provide a clear roadmap for medicinal chemists. The key takeaways are:

-

Preserve the Core: The epoxide of Unit A and the general structure of the macrocycle are essential for high potency.

-

Tune for Properties: The para-position of the phenyl ring in Unit A and the O-methyl position in Unit B offer sites for modification to improve physicochemical properties, though with caution regarding steric bulk and potential introduction of P-gp liability.

-

Targeted Delivery is Key: Unit D is the optimal site for the attachment of linkers for targeted therapies like ADCs. This strategy holds the greatest promise for overcoming the toxicity issues that plagued the parent compound by selectively delivering the potent cytotoxic payload to tumor cells.

Future research should focus on the design and synthesis of novel Unit D-modified cryptophycin analogs for conjugation to tumor-targeting moieties. A thorough evaluation of the linker technology will also be crucial to ensure stability in circulation and efficient release of the active drug at the tumor site. By leveraging the detailed SAR knowledge, the full therapeutic potential of the cryptophycin class of molecules may yet be realized.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Induction of apoptosis by cryptophycin 1, a new antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of this compound fragment A analogues: Effect of the multidrug resistance ATP binding cassette … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tubulin Binding Site of Cryptophycin 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptophycins are a class of potent, macrocyclic depsipeptides derived from cyanobacteria that have garnered significant interest in the field of oncology.[1] Among these, Cryptophycin 52 (LY355703), a synthetic analog of the natural product Cryptophycin 1, stands out for its extraordinary cytotoxicity against a broad range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] With IC50 values in the low picomolar range, this compound is one of the most potent antimitotic agents ever discovered.[3][4][5][6] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, making it a compelling candidate for cancer chemotherapy.[7]

This technical guide provides a comprehensive overview of the binding site of this compound on tubulin, the fundamental protein subunit of microtubules. We will delve into the structural basis of this interaction, present quantitative binding data, detail the experimental protocols used to elucidate this information, and visualize the key relationships and mechanisms involved.

The Tubulin Binding Site of this compound

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in identifying the precise location where this compound binds to the αβ-tubulin heterodimer.

Primary Binding Site: The Inter-dimer Interface (Maytansine Site)

The primary binding site for this compound is located at the inter-dimer interface of tubulin, longitudinally connecting two tubulin dimers.[3][6][8] This site partially overlaps with the binding pocket of another potent microtubule inhibitor, maytansine.[3][6] The cryptophycin molecule wedges itself between a β-tubulin subunit of one dimer and the α-tubulin subunit of the adjacent dimer.[3] This unique binding mode explains its profound effects on microtubule structure and dynamics.

The binding induces significant conformational changes in both α- and β-tubulin, particularly affecting helices H8 and H10.[3][6] This results in a pronounced curvature within and between the tubulin dimers, a conformation that is fundamentally incompatible with the straight lattice structure of a microtubule.[3][6][9]

Diagram: this compound Binding Sites on the αβ-Tubulin Dimer

Caption: Location of the primary and secondary binding sites of this compound on the αβ-tubulin heterodimer.

Secondary Binding Site: Bridging the Maytansine and Vinca Domains

More recent, higher-resolution X-ray crystallography data has revealed a second, likely lower-affinity, binding site for a cryptophycin derivative on β-tubulin.[8] This site is distinct from the primary inter-dimer pocket and is situated between the maytansine and vinca alkaloid binding sites, involving the T5-loop of β-tubulin.[8] The existence of multiple binding sites could explain the complex, concentration-dependent effects of cryptophycins on tubulin assembly and microtubule stability.[8]

Molecular Interactions and Conformational Changes

The high affinity of this compound for tubulin is a result of extensive molecular interactions, including hydrogen bonds and hydrophobic contacts.

-

Interactions with α-Tubulin : Unit B of the this compound molecule fits into a pocket on α-tubulin.[3] The aromatic ring of unit B makes contact with residues such as α:A314 and α:C347, while the macrocyclic core's carbonyl groups form hydrogen bonds with α:T257, α:N258, and α:K352.[3]

-

Interactions with β-Tubulin : The primary interaction with β-tubulin occurs at the maytansine site.[3][8] High-resolution crystal structures have provided a detailed map of hydrogen bonds and hydrophobic interactions within this pocket.[8][10]

-

Conformational Impact : The binding event is not a simple lock-and-key fit. It induces a conformational change in tubulin, which has been confirmed by perturbations in the far-ultraviolet circular dichroic spectrum of tubulin upon ligand binding.[11] This induced curvature is the structural basis for the compound's potent disruption of microtubule integrity.[3][6]

Diagram: Key Molecular Interactions at the Primary Binding Site

Caption: Schematic of key interactions between this compound and residues in the α- and β-tubulin subunits.

Quantitative Analysis of the this compound-Tubulin Interaction

The interaction between this compound and tubulin has been quantified using various biochemical and biophysical techniques, highlighting its remarkable potency and high affinity.

Table 1: Binding Affinity and Potency of this compound and Analogs

| Parameter | Value | Method | Target | Reference |

|---|---|---|---|---|

| IC₅₀ (Cell Proliferation) | 11 pM | Cell-based Assay | HeLa Cells | [3][4][5] |

| IC₅₀ (Dynamics Suppression) | 20 nM | In Vitro Microscopy | Microtubule Ends | [4][5] |

| K_d (Cp-52-tubulin complex) | 47 nM | Radiolabeled Assay | Microtubule Ends | [4][5] |

| K_a (Cp-52 to tubulin) | (3.6 ± 1) × 10⁶ L/mol | Radiolabeled Assay | Soluble Tubulin | [11] |

| pK_d (Calculated) | 7.09 | Molecular Dynamics | Soluble Tubulin | [3] |

| K_d (Cp derivative) | 97 ± 18 nM | ITC | Soluble Tubulin |[12] |

Table 2: Structural Data for Cryptophycin-Tubulin Complexes

| Complex | Method | Resolution | Key Finding | Reference |

|---|---|---|---|---|

| Cp-52-HeLa Tubulin | Cryo-EM | 3.3 Å | Binding at inter-dimer interface, induces curvature | [3][6] |

| Cp-derivative-T₂R-TTL | X-ray Crystallography | 2.2 Å | High-resolution view of Maytansine site and a secondary binding site |[8] |

Table 3: Contact Area and Interaction Energy

| Parameter | Value | Subunit | Reference |

|---|---|---|---|

| Contact Area | 380.9 Ų | β-tubulin | [3] |

| Contact Area | 373.0 Ų | α-tubulin | [3] |

| Interaction Energy (Intra-dimer) | -15.3 kcal/mol | - | [3] |

| Interaction Energy (Inter-dimer) | -7.8 kcal/mol | - |[3] |

Mechanism of Action: A Dual, Concentration-Dependent Effect

The interaction of this compound with tubulin leads to a potent antimitotic effect through a dual mechanism that is dependent on the drug's concentration.

-

Low Concentrations (Picomolar to low Nanomolar) : At concentrations near its IC50 for cell proliferation, this compound acts as a powerful suppressor of microtubule dynamic instability.[4][5] It binds with high affinity to the ends of microtubules, forming a "stabilizing cap" that reduces the rates of both microtubule growth and shortening.[4][5] As few as five to six molecules of this compound at a microtubule end are sufficient to significantly dampen its dynamicity.[4][5] This kinetic stabilization freezes the mitotic spindle, leading to mitotic arrest and subsequent apoptosis.

-

High Concentrations (Micromolar) : At higher concentrations, this compound acts as a microtubule-destabilizing agent.[3][13] It promotes the formation of aberrant, curved tubulin oligomers and rings, effectively sequestering tubulin dimers and preventing their incorporation into microtubules.[3][13][14] This leads to a net depolymerization of cellular microtubules.[15]

Diagram: Dual Mechanism of Action of this compound

Caption: Concentration-dependent dual mechanism of action of this compound on microtubule dynamics.

Experimental Methodologies

The elucidation of the this compound binding site and mechanism has relied on a combination of structural biology, biophysical, and cell biology techniques.

Protocol 1: Cryo-Electron Microscopy (Cryo-EM) of the Cryptophycin-Tubulin Complex

-

Objective : To determine the high-resolution structure of this compound bound to tubulin.

-

Methodology :

-

Sample Preparation : Purified HeLa tubulin is incubated with a molar excess of this compound to induce the formation of tubulin rings.[3][9]

-

Vitrification : A small volume (e.g., 3 µL) of the tubulin-cryptophycin sample is applied to a glow-discharged cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.[16] This process traps the complexes in a near-native, hydrated state.

-

Data Acquisition : The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images (micrographs) are collected automatically.[16]

-

Image Processing : Software packages (e.g., CryoSPARC) are used for particle picking (identifying the ring structures), 2D classification (averaging similar views), and 3D reconstruction to generate a high-resolution electron density map.[16]

-

Model Building : An atomic model of the tubulin-cryptophycin complex is built into the electron density map and refined to yield the final structure.[3]

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

-

Objective : To measure the thermodynamic parameters (K_d, ΔH, ΔS) of the binding interaction.

-

Methodology :

-

Sample Preparation : Purified tubulin solution is placed in the sample cell of the calorimeter. A concentrated solution of a cryptophycin analog is loaded into the injection syringe.[12]

-

Titration : The cryptophycin solution is injected into the tubulin solution in small, precise aliquots. The heat released or absorbed upon binding for each injection is measured by the instrument.[12]

-

Data Analysis : The resulting thermogram (heat change per injection) is integrated and fit to a suitable binding model (e.g., a single set of sites model).[12] This analysis yields the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The binding entropy (ΔS) can then be calculated.

-

Protocol 3: Radiolabeled Ligand Binding Assay

-

Objective : To determine the binding affinity (K_d) of this compound to microtubules.

-

Methodology :

-

Synthesis : [³H]Cryptophycin-52 is synthesized to allow for sensitive detection.[4][11]

-

Incubation : Taxol-stabilized microtubules are incubated with increasing concentrations of [³H]Cryptophycin-52 until equilibrium is reached.

-

Separation : The microtubules (with bound ligand) are separated from the unbound [³H]Cryptophycin-52 by centrifugation through a glycerol cushion.

-

Quantification : The amount of radioactivity in the microtubule pellet is measured using liquid scintillation counting. This represents the amount of bound ligand.

-

Data Analysis : The data of bound versus free ligand concentration are plotted and fit to a binding isotherm (e.g., Scatchard analysis) to determine the K_d and the maximum number of binding sites.[4][5]

-

Diagram: Experimental Workflow for Structural and Biophysical Characterization

References

- 1. Total synthesis and biological evaluation of fluorinated cryptophycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational changes in tubulin upon binding cryptophycin-52 reveal its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro effect of this compound on microtubule assembly and tubulin: molecular modeling of the mechanism of action of a new antimitotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cryptophycin: a new antimicrotubule agent active against drug-resistant cells. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Cryptophycin 52: An In-depth Guide to the Induced Apoptotic Pathway in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying Cryptophycin 52-induced apoptosis in cancer cells. It details the primary drug target, subsequent signaling cascades, and key molecular players involved in the execution of programmed cell death. This document synthesizes critical findings and presents them alongside detailed experimental protocols and quantitative data to support further research and development in oncology.

Core Mechanism of Action: Microtubule Disruption and Mitotic Arrest

This compound is a synthetic analog of the cyanobacterial depsipeptide, Cryptophycin 1.[1] It is an exceptionally potent antimitotic agent that functions by interacting with the tubulin system.[2][3]

1.1 Interaction with Tubulin: this compound binds with high affinity to tubulin, specifically at a site that may overlap with the vinblastine binding site.[4][5] This binding is non-covalent, rapid, and poorly reversible.[4][5] Cryo-electron microscopy has revealed the binding site to be at the tubulin interdimer interface, partially overlapping with that of maytansine.[6] This interaction induces a conformational change in the tubulin protein.[4][5] Unlike some other tubulin-targeting agents, this compound does not inhibit the binding or exchange of GTP with tubulin but does inhibit the colchicine-induced GTPase activity of the tubulin complex.[4]

1.2 Suppression of Microtubule Dynamics: The primary consequence of this binding is the potent suppression of microtubule dynamics.[2][7] Even at picomolar concentrations, this compound kinetically stabilizes microtubules by significantly reducing both the rate and extent of their growing and shortening phases.[2][7] It is considered one of the most potent suppressors of microtubule dynamics discovered.[2][7]

1.3 G2/M Cell Cycle Arrest: The disruption of normal microtubule function, which is critical for the formation and function of the mitotic spindle, leads to a robust cell cycle arrest at the G2/M phase.[3][7][8] Specifically, cells accumulate in metaphase.[2][7] This prolonged mitotic arrest acts as a primary trigger for the subsequent induction of apoptosis.[2][7]

Apoptotic Signaling Pathways

The sustained mitotic arrest induced by this compound activates multiple downstream signaling pathways that converge to execute programmed cell death. The specific pathways can be cell-type dependent but generally involve the activation of the JNK stress pathway, modulation of the Bcl-2 family of proteins, and activation of the caspase cascade.[9][10]

2.1 c-Jun NH2-terminal Kinase (JNK) Pathway: A sustained increase in the phosphorylation of JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a key event in this compound-induced apoptosis.[9][10] The levels of JNK phosphorylation strongly correlate with the extent of apoptosis observed in treated prostate cancer cells.[9][10] This activation of the stress-activated protein kinase (SAPK/JNK) pathway is a common response to microtubule-interfering agents.[10]

2.2 Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway, are significantly modulated by this compound.

-

Phosphorylation of Anti-Apoptotic Members: The drug induces the phosphorylation of anti-apoptotic proteins Bcl-2 and/or Bcl-xL.[9][10] While phosphorylation of Bcl-2 is often associated with its inactivation, this event is observed across both sensitive and less responsive cell lines, suggesting it is not the sole determinant of cell death.[9][10]

-

Upregulation of Pro-Apoptotic Members: In cancer cells with wild-type p53, such as the LNCaP prostate cancer line, this compound leads to the upregulation of the pro-apoptotic protein Bax.[9][10]

-

Functional Importance: The role of the Bcl-2 family is critical, as cancer cells overexpressing Bcl-2 show increased resistance to this compound-induced apoptosis.[9][10]

2.3 Role of p53: The involvement of the tumor suppressor protein p53 is cell-context dependent. In LNCaP cells, which express wild-type p53, the drug induces an upregulation of p53 protein and its downstream targets, p21 and Bax.[9][10] However, this compound is equally potent in inducing apoptosis in cells with mutant p53, such as the DU-145 prostate cancer line, indicating that the apoptotic pathway is not strictly dependent on functional p53.[10]

2.4 The Caspase Cascade: this compound triggers the activation of the caspase enzymatic cascade, which is responsible for the biochemical and morphological hallmarks of apoptosis.

-

Initiator and Effector Caspases: The process involves the activation of initiator caspases (like caspase-9, downstream of the Bcl-2/mitochondrial pathway) and subsequent activation of effector caspases, specifically caspase-3 and caspase-7.[9][10]

-

Substrate Cleavage: Activated caspase-3 and -7 cleave numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]

-

Caspase Dependency: The necessity of caspase activation for apoptosis can be cell-line specific. For example, the pan-caspase inhibitor BOC-Asp(OMe)-fluoromethylketone effectively blocks this compound-induced apoptosis in DU-145 cells but not in LNCaP cells, suggesting the existence of caspase-independent death mechanisms in certain contexts.[9][10]

Quantitative Data

This compound demonstrates extraordinary potency against a wide array of human cancer cell lines, with antiproliferative activity typically observed in the low picomolar range.[8][11]

Table 1: Antiproliferative Activity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HeLa | Cervical Cancer | 11 | [7] |

| LNCaP | Prostate Cancer (Androgen-dependent) | 1 - 10 | [9][10] |

| DU-145 | Prostate Cancer (Androgen-independent) | 1 - 10 | [9][10] |

| PC-3 | Prostate Cancer (Androgen-independent) | Less responsive than LNCaP/DU-145 | [9][10] |

| Various | Panel of solid and hematologic tumors | Low picomolar range | [8][11] |

Note: IC50 values are concentration- and time-dependent. The values presented are representative of typical findings.

Table 2: Binding Affinity of this compound

| Parameter | Value | Target | Reference |

| Apparent Association Constant (Ka) | (3.6 ± 1) × 10⁶ L/mol | Tubulin | [4][5] |

| Dissociation Constant (Kd) | 47 nM | Microtubule Ends | [7] |

Experimental Protocols

The investigation of this compound's effects on cancer cells involves a standard set of in vitro assays to quantify cell viability, cell cycle progression, and specific markers of apoptosis.

4.1 Cell Viability (MTT) Assay This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated and solvent-only controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[7]

-

Measurement: Read the absorbance at a wavelength between 550-600 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

4.2 Analysis of Apoptosis (Annexin V/PI Flow Cytometry) This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Collection: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold 1X PBS, then resuspend in 1X Annexin V Binding Buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- & PI-; early apoptotic cells are Annexin V+ & PI-; late apoptotic/necrotic cells are Annexin V+ & PI+.

4.3 Cell Cycle Analysis (Propidium Iodide Flow Cytometry) This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[5][9]

-

Cell Collection: Harvest treated cells as described above.

-

Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours or overnight.[5][13]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS, then resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[5][9]

-

Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[5][13]

-

Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

4.4 Western Blotting for Key Apoptotic Proteins This technique is used to detect changes in the expression and post-translational modification (e.g., cleavage, phosphorylation) of specific proteins.[1][14]

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate them by size.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[1]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-JNK, total JNK, β-actin) overnight at 4°C.[1]

-

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]

4.5 Caspase-3/7 Activity Assay This is a functional assay to quantify the activity of the key executioner caspases.[4][15]

-

Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's instructions to release cellular contents, including active caspases.

-

Reagent Addition: Add a luminogenic or colorimetric substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspase-3 and -7.[4][16]

-

Incubation: Incubate at room temperature to allow for enzymatic cleavage of the substrate.

-

Measurement: Measure the resulting signal (luminescence or absorbance at ~405 nm) using a plate reader.[4][16] The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.

References

- 1. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. kumc.edu [kumc.edu]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 6. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. scispace.com [scispace.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Caspase 3/7 Activity [protocols.io]

- 16. assaygenie.com [assaygenie.com]

G2-M Phase Cell Cycle Arrest by Cryptophycin 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin 52 is a potent, synthetically derived analogue of the natural marine product cryptophycin 1, exhibiting significant antitumor activity.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to a robust arrest of the cell cycle at the G2-M phase and subsequent induction of apoptosis.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced G2-M phase arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Potent Inhibition of Microtubule Dynamics

This compound is one of the most potent suppressors of microtubule dynamics discovered to date.[5][6] It binds with high affinity to the vinca alkaloid site on β-tubulin, effectively inhibiting microtubule polymerization and kinetically stabilizing existing microtubules.[5][7][8] This suppression of the dynamic instability of microtubules is the critical initiating event that triggers cell cycle arrest.[1][2][3][4]

Even at low picomolar concentrations that do not significantly alter the overall microtubule mass, this compound potently suppresses the shortening and growing rates of microtubules.[5][6] This subtle but critical perturbation of microtubule dynamics is sufficient to activate the spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures proper chromosome segregation.

Quantitative Data: Antiproliferative and Cell Cycle Effects

This compound demonstrates potent antiproliferative activity across a wide range of human tumor cell lines, with IC50 values typically in the low picomolar range.[9] Its efficacy is concentration- and time-dependent.[9]

| Cell Line | Cancer Type | IC50 (pM) | Reference |

| HeLa | Cervical Cancer | 11 | [5][6] |

| LNCaP | Prostate Cancer | ~1-10 | [10][11] |

| DU-145 | Prostate Cancer | ~1-10 | [10][11] |

| PC-3 | Prostate Cancer | >10 | [10] |

Treatment with this compound leads to a significant accumulation of cells in the G2-M phase of the cell cycle.

| Cell Line | This compound Conc. (pM) | Treatment Duration (h) | % of Cells in G2-M | Reference |

| LNCaP | 1-10 | 48 | Significant increase | [10][11] |

| DU-145 | 1-10 | 48 | Significant increase | [10][11] |

Signaling Pathway of this compound-Induced G2-M Arrest

The disruption of microtubule dynamics by this compound activates the Spindle Assembly Checkpoint (SAC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of key mitotic proteins, including Cyclin B1, leading to the accumulation of the Cyclin B1/CDK1 complex (also known as Maturation-Promoting Factor or MPF). The sustained high activity of the Cyclin B1/CDK1 complex maintains the cell in a state of mitotic arrest. Prolonged arrest ultimately triggers the intrinsic apoptotic pathway.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, LNCaP, DU-145) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded and allowed to adhere for 24 hours. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Harvesting: Following treatment, cells are harvested by trypsinization and collected by centrifugation.

-

Washing: The cell pellet is washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Cells are resuspended in ice-cold 70% ethanol and fixed overnight at -20°C. This permeabilizes the cells.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.

-

Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Biological evaluation of this compound fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Antiproliferative mechanism of action of cryptophycin-52: kinetic stabilization of microtubule dynamics by high-affinity binding to microtubule ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interaction of the antitumor compound cryptophycin-52 with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro pharmacology of this compound (LY355703) in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The novel antimicrotubule agent this compound (LY355703) induces apoptosis via multiple pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Cryptophycin 1 and the Generation of Synthetic Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of Cryptophycin 1, a potent anticancer agent, and explores the chemoenzymatic and synthetic strategies for producing novel analogs. It includes quantitative data on compound potency and production, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Biosynthetic Pathway of Cryptophycin 1

Cryptophycin 1 is a 16-membered macrocyclic depsipeptide produced by cyanobacteria, such as Nostoc sp. ATCC 53789.[1][2] Its complex structure is assembled by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic assembly line.[3] The biosynthetic gene cluster (crp) spans over 40 kb and encodes the multienzyme complexes and tailoring enzymes necessary for its production.[4]

The core assembly machinery consists of two large PKS genes (crpA and crpB) and two NRPS genes (crpC and crpD).[4][5] These genes encode a series of modules that sequentially build the molecule from four primary units (A, B, C, and D). Following the assembly of the linear precursor, several tailoring enzymes, most notably the P450 epoxidase CrpE, modify the structure before the final macrolactonization is catalyzed by a thioesterase (TE) domain.[4][6]

The biosynthesis process is collinear, with the genetic organization of the crp cluster mirroring the sequence of enzymatic reactions.[4]

Table 1: Genes of the Cryptophycin Biosynthetic Cluster and Their Functions

| Gene | Encoded Protein | Type | Putative Function | Reference |

|---|---|---|---|---|

| crpA | CrpA | PKS | Polyketide synthesis, chain elongation | [4][5] |

| crpB | CrpB | PKS | Polyketide synthesis, chain elongation | [4][5] |

| crpC | CrpC | NRPS | Non-ribosomal peptide synthesis | [4][5] |

| crpD | CrpD | NRPS | Non-ribosomal peptide synthesis, includes thioesterase (TE) for cyclization | [4][5][7] |

| crpE | CrpE | P450 Epoxidase | Catalyzes the stereospecific epoxidation of the Unit A styrene moiety | [4][5][6] |

| crpF | CrpF | Tailoring Enzyme | Post-PKS/NRPS modification | [4][5] |

| crpG | CrpG | Tailoring Enzyme | Post-PKS/NRPS modification | [4] |

| crpH | CrpH | Tailoring Enzyme | Post-PKS/NRPS modification |[4] |

Synthesis of Cryptophycin Analogs

The potent cytotoxicity of cryptophycins has driven extensive efforts to synthesize analogs with improved therapeutic indices.[7] Strategies include total synthesis, precursor-directed biosynthesis, and chemoenzymatic synthesis. The modular nature of the cryptophycin structure, comprising four distinct units (A-D), makes it particularly amenable to analog generation.[8][9]

Chemoenzymatic Synthesis: This powerful approach leverages the substrate flexibility of key biosynthetic enzymes to create novel analogs from synthetic precursors.[6] For instance, the thioesterase (CrpTE) and epoxidase (CrpE) enzymes can act on a variety of synthetic linear chain intermediates to produce new macrocyclic cryptophycins.[3][6] This strategy circumvents difficult synthetic steps, such as stereospecific macrocyclization and epoxidation.[10]

Total Synthesis: While synthetically challenging, total synthesis offers the greatest flexibility for structural modification. Recent advances have focused on improving efficiency, such as a "fit-for-purpose" synthesis of an aza-cryptophycin analog that reduced the number of steps from 27 to 19 and increased the overall yield 27-fold (from 0.6% to 16%).[11] This approach allows for significant alterations, such as replacing the ester linkage between units C and D with a more stable amide bond.[11]

Quantitative Data

The potency of cryptophycins is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Production yields are a key metric for both natural production and synthetic routes.

Table 2: Cytotoxicity (IC₅₀) of Selected Cryptophycin Analogs

| Compound | Modification | Cell Line | IC₅₀ | Reference |

|---|---|---|---|---|

| Cryptophycin 1 | Natural Product | Various | 9-20 pM | [12] |

| Cryptophycin 52 | gem-dimethyl on Unit C | Various | Potent (pM range) | [13] |

| Analog 1 | Unit B: m-chloro-p-(methylamino) | KB-3-1 | 313 pM | [14] |

| Analog 2 | Unit B: p-(dimethylamino) | KB-3-1 | 6.36 nM | [14] |

| Analog 6u | Unit B: 3-Cl,4-(dimethylamino)benzyl | Not Specified | 54 pM | [12] |

| Primary Amine Analog | Unit B: m-chloro-p-amino | CCRF-CEM | 580 pM | [14][15] |

| Tertiary Amine Analog | Unit B: m-chloro-p-(dimethylamino) | CCRF-CEM | 54 pM |[14][15] |

Table 3: Production and Synthetic Yields

| Method | Product | Yield | Reference |

|---|---|---|---|

| Fermentation (Nostoc sp. GSV 224) | Cryptophycin | 2.55 - 3.04 mg/L | [16] |

| Fermentation (Nostoc sp. ATCC 53789) | Cryptophycin | 1.30 mg/L (in Normal BG-11 media) | [16] |

| Original Total Synthesis | Cryptophycin | 3.5% (over 35 steps) | [16] |

| Optimized Aza-Analog Synthesis | Aza-Cryptophycin Analog | 16% (over 19 steps) | [11] |

| Chemoenzymatic Macrocyclization | Unit A Heterocyclic Analogs | 55% - 69% (for the cyclization step) |[10] |

Experimental Protocols

This section provides synthesized methodologies based on published literature for key experiments in cryptophycin research.

Protocol 1: Culturing Nostoc sp. for Cryptophycin Production [16]

-

Media Preparation: Prepare Normal BG-11 medium containing: 1.5 g/L NaNO₃, 0.04 g/L K₂HPO₄·3H₂O, 0.075 g/L MgSO₄·7H₂O, 0.036 g/L CaCl₂·2H₂O, 0.006 g/L citric acid, 0.006 g/L ferric ammonium citrate, 0.001 g/L EDTA, 0.2 g/L Na₂CO₃, and 1 mL/L of a trace metal solution (ASMT).

-

Sterilization: Autoclave the prepared medium for 40 minutes.

-

Inoculation: In a sterile environment, inoculate the cooled medium with a starter culture of Nostoc sp. (e.g., GSV 224). A typical inoculum volume is 20% of the final culture volume (e.g., 0.2 L into 1 L of media).

-

Incubation: Maintain the culture under appropriate light and temperature conditions. Optimal production for GSV 224 has been observed around day 10 of a 30-day life cycle.

-

Harvesting and Extraction: Separate the cells from the medium via centrifugation or filtration. Extract the intracellular cryptophycin from the cell biomass using an appropriate organic solvent, followed by purification via reverse-phase chromatography.

Protocol 2: Chemoenzymatic Macrocyclization using CrpTE [6][10]

-

Reactant Preparation: Prepare a solution of the synthetic linear seco-cryptophycin N-acetyl cysteamine (SNAC) thioester intermediate in a suitable buffer (e.g., Tris-HCl with DMSO as a co-solvent).

-

Enzyme Addition: Add purified CrpTE enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 12-24 hours).

-

Quenching and Extraction: Quench the reaction by adding an organic solvent such as ethyl acetate. Extract the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it under reduced pressure.

-

Analysis and Purification: Analyze the product formation using LC-MS. Purify the resulting macrocyclic cryptophycin analog using semi-preparative HPLC. For semi-preparative scale reactions (e.g., 10 mg of substrate), isolated yields can be determined after purification.

Protocol 3: Synthesis of Unit B Amino Analogs [14][15]

-

Nitration: Treat 4-hydroxyphenylacetic acid with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to introduce a nitro group.

-

Esterification: Protect the carboxylic acid, for example, by reacting with thionyl chloride (SOCl₂) in methanol (MeOH) to form the methyl ester.

-

Boc Protection: Protect the phenolic hydroxyl group using di-tert-butyl dicarbonate (Boc₂O).

-

Reduction: Reduce the nitro group to a primary amine using catalytic hydrogenation (H₂ over Pd/C).

-

N-Alkylation (for secondary/tertiary amines): Perform reductive amination using formalin (formaldehyde) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to introduce methyl groups to the amine.

-

Chlorination (if required): Introduce a chlorine atom ortho to the hydroxyl group using N-chlorosuccinimide (NCS).

-

Deprotection: Remove protecting groups (e.g., Boc, Alloc) and hydrolyze the ester to yield the final modified amino acid unit B, ready for coupling into the cryptophycin backbone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biosynthetic characterization and chemoenzymatic assembly of the cryptophycins. Potent anticancer agents from cyanobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BGC0000975 [mibig.secondarymetabolites.org]

- 6. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic Synthesis of Cryptophycin Anticancer Agents by an Ester Bond Forming NRPS Module - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bridging the maytansine and vinca sites: Cryptophycins target β-tubulin’s T5-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cryptophycins: their synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Cryptophycin unit B analogues [beilstein-journals.org]

- 16. Production of Cryptophycin from Blue-Green Algae — Journal of Young Investigators [jyi.org]

In Vitro Antiproliferative Activity of Cryptophycin 52: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptophycin 52 (LY355703), a synthetic analogue of the natural product cryptophycin 1, is a highly potent antimitotic agent with significant in vitro antiproliferative and cytotoxic activity against a broad spectrum of human tumor cell lines.[1][2] Its mechanism of action is centered on its interaction with tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of this compound, detailing its potency in various cell lines, the experimental protocols used for its evaluation, and the key signaling pathways involved in its cytotoxic effects.

Quantitative Antiproliferative and Cytotoxic Activity

This compound exhibits potent antiproliferative activity in the low picomolar range across numerous cancer cell lines, including those with multidrug resistance phenotypes.[2][4] Its cytotoxicity is both concentration- and time-dependent.[4]

| Cell Line | Cancer Type | IC50 (pM) | Assay Method | Reference |

| HeLa | Cervical Cancer | 11 | Not Specified | [5] |

| LNCaP | Prostate Cancer (Androgen-Dependent) | ~1-10 (effective concentration) | MTT Assay | [2][6] |

| DU-145 | Prostate Cancer (Androgen-Independent) | ~1-10 (effective concentration) | MTT Assay | [2][6] |

| PC-3 | Prostate Cancer (Androgen-Independent) | Less responsive than LNCaP and DU-145 | MTT Assay | [2][6] |

| CCRF-CEM | Leukemia | Potent (specific value not stated) | Not Specified | [1] |

| KB-3-1 | Cervical Carcinoma | 313 | Cell Viability Assay | [7] |

| Various Solid and Hematologic Tumor Cell Lines | - | Low picomolar range | alamarBlue Assay | [4] |

Table 1: In Vitro Antiproliferative and Cytotoxic Potency of this compound in Various Human Cancer Cell Lines.

Mechanism of Action: Targeting Microtubule Dynamics

This compound's primary mechanism of action is the disruption of microtubule dynamics. It binds with high affinity to tubulin, specifically at the Vinca domain, and even at substoichiometric concentrations, it potently suppresses the dynamic instability of microtubules.[2][5][8] This is achieved by kinetically stabilizing microtubule ends, reducing the rate and extent of both shortening and growing without significantly altering the total microtubule polymer mass at low concentrations.[5] At higher concentrations (≥10 times the IC50), it can lead to the depolymerization of spindle microtubules.[5] This potent suppression of microtubule dynamics is a key factor in its powerful antimitotic effects.[1]

Experimental Protocols

Antiproliferation and Cytotoxicity Assays